molecular formula C25H30N2O4S B2365612 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4-diethoxybenzoate CAS No. 851126-84-6

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4-diethoxybenzoate

Cat. No.: B2365612
CAS No.: 851126-84-6
M. Wt: 454.59
InChI Key: IOCQZWZOAMMPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4-diethoxybenzoate is a complex organic compound that combines a pyrazole ring with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4-diethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The phenylthio group is then added through a substitution reaction. Finally, the benzoate ester is formed by esterification of the corresponding acid with ethanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4-diethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4-diethoxybenzoate involves its interaction with specific molecular targets. The phenylthio group can interact with biological molecules through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 3,4-diethoxybenzoate
  • Methyl 3,5-diethoxybenzoate
  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Uniqueness: 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4-diethoxybenzoate is unique due to the combination of its structural features, which include a pyrazole ring, a phenylthio group, and a benzoate ester. This combination imparts distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-7-29-20-15-14-18(16-21(20)30-8-2)24(28)31-23-22(32-19-12-10-9-11-13-19)17(3)26-27(23)25(4,5)6/h9-16H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCQZWZOAMMPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.